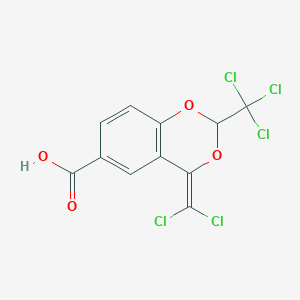
4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid is a complex organic compound characterized by the presence of multiple chlorine atoms and a benzodioxine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the chloromethylation of aromatic compounds, followed by cyclization to form the benzodioxine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent results.
化学反応の分析
Types of Reactions
4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups within the molecule.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorine atoms and benzodioxine ring structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-(Trichloromethyl)benzoic acid: Shares a similar trichloromethyl group but lacks the benzodioxine ring.
Chloromethyl methyl ether: Contains a chloromethyl group but differs significantly in structure and reactivity.
Uniqueness
4-(Dichloromethylidene)-2-(trichloromethyl)-4h-1,3-benzodioxine-6-carboxylic acid is unique due to its combination of multiple chlorine atoms and a benzodioxine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
61719-77-5 |
|---|---|
分子式 |
C11H5Cl5O4 |
分子量 |
378.4 g/mol |
IUPAC名 |
4-(dichloromethylidene)-2-(trichloromethyl)-1,3-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C11H5Cl5O4/c12-8(13)7-5-3-4(9(17)18)1-2-6(5)19-10(20-7)11(14,15)16/h1-3,10H,(H,17,18) |
InChIキー |
WZRNENAPILBIHS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl |
同義語 |
2-trichloromethyl-4-dichloromethylenebenzo(1,3)dioxin-6-carboxylic acid ICI 111075 ICI-111075 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














